N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Description

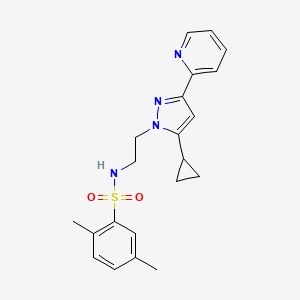

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-2-yl moiety at position 2.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-15-6-7-16(2)21(13-15)28(26,27)23-11-12-25-20(17-8-9-17)14-19(24-25)18-5-3-4-10-22-18/h3-7,10,13-14,17,23H,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUSNAYOFSENBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Cyclopropyl group

- Pyridine ring

- Pyrazole moiety

- Sulfonamide functional group

These components contribute to its chemical diversity and potential interactions with various biological targets. The molecular formula is , with a molecular weight of 400.5 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the pyrazole ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.

- Attachment of the pyridine ring : Utilizes coupling reactions such as Suzuki or Heck coupling.

- Formation of the sulfonamide moiety : Accomplished through amidation reactions with appropriate amines and sulfonic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may modulate the activity of proteins involved in signaling pathways or metabolic processes.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds, including those with sulfonamide groups, exhibit significant anticancer properties. For instance, studies on similar compounds demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in cancer progression .

Antileishmanial Activity

A study evaluating the antileishmanial effects of pyrazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against Leishmania spp. This suggests that this compound could also possess similar activity due to its structural characteristics .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (mM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| 4-(1H-Pyrazol-1-yl) Benzenesulfonamide | Antileishmanial | 0.059 - 0.072 | |

| Celecoxib | COX-2 Inhibitor | TBD |

Case Study 1: Anticancer Evaluation

In a series of experiments, several sulfonamide-containing pyrazole derivatives were evaluated for their ability to inhibit COX-2. The results indicated that modifications in the structure significantly influenced their inhibitory potency. Compounds with specific substitutions showed enhanced selectivity and potency against COX-2 compared to non-sulfonamide analogs.

Case Study 2: Antileishmanial Activity

A comparative study on the antileishmanial effects of various pyrazole derivatives highlighted the efficacy of compounds containing sulfonamide groups. The best-performing compounds achieved IC50 values lower than those of standard treatments, indicating their potential as novel therapeutic agents against leishmaniasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include sulfonamide-pyrazole hybrids with variations in substituents on the pyrazole ring or sulfonamide group. For example:

- Compound 191 (from ): Features a 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl group instead of the pyridin-2-yl substituent. The trifluoromethyl group enhances lipophilicity, while the pyridinyl group in the target compound may improve solubility through polar interactions .

- Unnamed analogues : Hypothetical derivatives with methyl or halogen substituents on the pyrazole or benzene rings would exhibit distinct electronic and steric effects.

Physicochemical Properties

Notes:

- The pyridin-2-yl group in the target compound reduces LogP compared to Compound 191’s trifluoromethyl group, suggesting better aqueous solubility.

- Cyclopropyl substitution is conserved across analogues, likely to mitigate metabolic oxidation and prolong half-life.

Pharmacological and Biochemical Insights

- Binding Affinity: The pyridin-2-yl group may engage in π-π stacking or hydrogen bonding with target proteins, enhancing selectivity compared to non-aromatic substituents.

- Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450 oxidation, a feature shared across analogues .

- Permeability : Compound 191’s trifluoromethyl group increases membrane permeability but may limit solubility, whereas the target compound balances these properties.

Research Findings and Implications

- Synthesis : The target compound’s synthesis likely follows protocols similar to those for Compound 191, involving coupling of pyrazole intermediates with sulfonamide precursors .

- Crystallography : Structural validation would rely on SHELX programs for refinement and WinGX/ORTEP for geometry analysis, ensuring precise bond length and angle measurements .

- Activity Trends: Pyrazole ring substituents directly modulate target interactions.

Q & A

Q. Characterization methods :

- 1H NMR : Confirms proton environments (e.g., pyrazole protons at δ 6.5–8.5 ppm, sulfonamide NH at δ ~3.5 ppm).

- LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peak matching calculated mass).

- Elemental analysis : Ensures stoichiometric accuracy (±0.4% for C, H, N, S).

Q. Example workflow :

| Step | Key Reagents/Conditions | Characterization Tools |

|---|---|---|

| Pyrazole synthesis | Hydrazine, cyclopropylacetylene | 1H NMR, IR |

| Sulfonamide coupling | 2,5-dimethylbenzenesulfonyl chloride, base | LC-MS, elemental analysis |

What spectroscopic and chromatographic methods are critical for confirming structural integrity?

Q. Basic

- 1H/13C NMR : Assigns proton/carbon environments (e.g., pyridinyl C-H coupling patterns, sulfonamide S=O stretching at ~1350 cm⁻¹ in IR).

- High-resolution LC-MS : Detects isotopic patterns and confirms molecular formula (e.g., resolving [M+Na]+ vs. [M+H]+).

- Elemental analysis : Cross-validates C, H, N, S content against theoretical values .

Q. Advanced :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions.

- X-ray crystallography : Provides absolute stereochemical confirmation (see analogous pyrazole derivatives in ).

How can computational methods predict the biological activity of this compound?

Q. Advanced

- PASS program : Predicts potential biological targets (e.g., kinase inhibition, GPCR modulation) based on structural similarity to known actives .

- Molecular docking : Screens against targets like COX-2 or EGFR using software (AutoDock Vina, Glide). Validate docking poses with MD simulations (e.g., RMSD < 2.0 Å over 100 ns).

- ADMET prediction : Estimates solubility (LogS), permeability (Caco-2 assay), and metabolic stability (CYP450 interactions) .

Q. Example workflow :

| Computational Tool | Application | Validation Criteria |

|---|---|---|

| AutoDock Vina | Binding affinity (ΔG < -8 kcal/mol) | Consensus scoring with Glide |

| SwissADME | LogP (target: 1–3) | Comparison with experimental LogP |

How to resolve contradictions between predicted and observed biological activity data?

Q. Advanced

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity if ELISA results conflict with docking predictions.

- Dose-response studies : Test IC50 values across multiple concentrations to rule out assay-specific artifacts.

- Metabolite screening : LC-MS/MS to identify degradation products that may interfere with activity .

What strategies optimize reaction conditions for higher yield and purity?

Q. Advanced

- Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst (Pd(OAc)₂ vs. PdCl₂) to identify optimal conditions.

- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate >95% pure product.

- In-line monitoring : ReactIR tracks reaction progress in real-time, minimizing byproduct formation .

How do substituents (cyclopropyl, pyridinyl) influence bioactivity?

Q. Advanced

- Cyclopropyl group : Enhances metabolic stability by reducing CYP450-mediated oxidation (confirmed via microsomal assays).

- Pyridinyl moiety : Mediates π-π stacking with kinase ATP-binding pockets (observed in docking studies with EGFR, PDB: 4Y0) .

- Sulfonamide group : Forms hydrogen bonds with Ser/Thr residues in target enzymes (e.g., COX-2) .

Q. Substituent effects :

| Group | Role | Experimental Evidence |

|---|---|---|

| Cyclopropyl | Steric shielding | Increased t½ in liver microsomes |

| Pyridinyl | Target engagement | Docking affinity ΔG = -9.2 kcal/mol |

What challenges arise in assessing solubility and permeability for in vivo studies?

Q. Advanced

- Low aqueous solubility : Address via co-solvent systems (PEG-400/Cremophor EL) or amorphous solid dispersions.

- Permeability limitations : Use Caco-2 monolayers to assess Papp values; optimize logD (target: 2–3) via substituent modification .

How to investigate the molecular interactions of the sulfonamide group?

Q. Advanced

- X-ray crystallography : Resolve hydrogen bonds between sulfonamide S=O and His159 in COX-2 (analogous to ).

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for sulfonamide-enzyme interactions.

- Mutagenesis studies : Replace Ser530 in COX-2 with Ala to confirm sulfonamide binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.